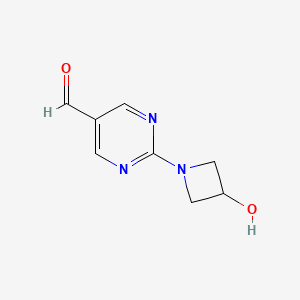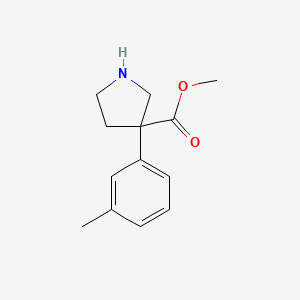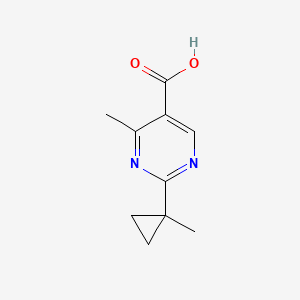
4-Amino-1-cyclopropylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H15NO It features a cyclopropyl group attached to a pentanone backbone, with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Amino-1-cyclopropylpentan-1-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropylpentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
4-Amino-1-cyclopropylpentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ketone group.
Cyclopropylmethyl ketone: Similar but lacks the amino group.
4-Aminopentan-1-one: Similar but lacks the cyclopropyl group .
Uniqueness
4-Amino-1-cyclopropylpentan-1-one is unique due to the combination of the cyclopropyl group, amino group, and ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(9)2-5-8(10)7-3-4-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
UOODOGLQWZUNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



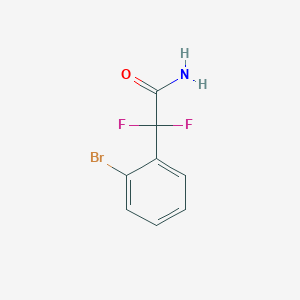
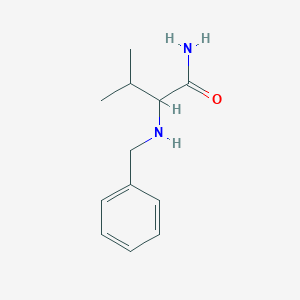
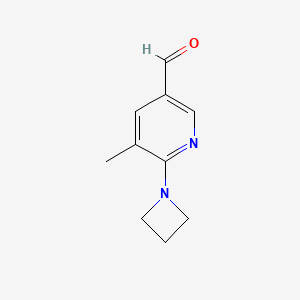
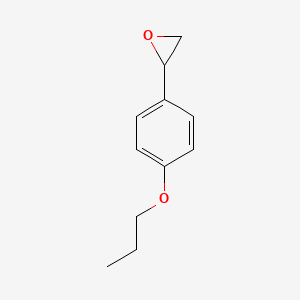
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
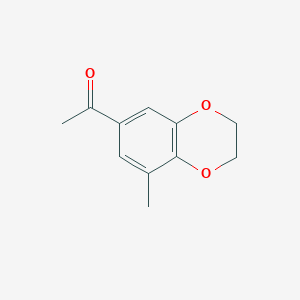
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
